molecular formula C22H20ClF2N5OS B2746516 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-06-9

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2746516
CAS No.: 869344-06-9
M. Wt: 475.94
InChI Key: KJIYDHCUKWCZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo-triazole core fused with substituted aromatic and piperazine moieties. Its structure integrates a 3-chlorophenyl-piperazine group, a 3,4-difluorophenylmethyl substituent, and a methyl group at the 2-position of the thiazole ring.

Key structural characteristics include:

  • Thiazolo-triazole backbone: Provides rigidity and planar geometry, facilitating interactions with hydrophobic enzyme pockets.
  • 3-Chlorophenyl-piperazine: Enhances affinity for serotonin or dopamine receptors, a common feature in neuroactive compounds.
  • 3,4-Difluorophenylmethyl group: Fluorination improves lipophilicity and bioavailability while influencing electronic properties.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-difluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF2N5OS/c1-13-26-22-30(27-13)21(31)20(32-22)19(14-5-6-17(24)18(25)11-14)29-9-7-28(8-10-29)16-4-2-3-15(23)12-16/h2-6,11-12,19,31H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIYDHCUKWCZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(3-chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule with potential therapeutic applications. Its unique structure combines a thiazole and triazole moiety with a piperazine derivative, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound can be represented by the following structural formula:

C20H21ClF2N6S\text{C}_{20}\text{H}_{21}\text{ClF}_{2}\text{N}_{6}\text{S}

Research indicates that compounds similar to this structure often act as inhibitors of key proteins involved in cancer cell proliferation. Specifically, the thiazole and triazole moieties can interfere with enzyme activity and disrupt cell signaling pathways.

Key Mechanisms:

  • Kinesin Spindle Protein (KSP) Inhibition : This compound may inhibit KSP, which is crucial for mitotic spindle formation during cell division. Inhibition of KSP can lead to cell cycle arrest and apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies have shown that derivatives of thiazole structures can induce G2/M phase arrest in cancer cells, leading to decreased proliferation rates .

Biological Activity Data

A summary of biological activity data for this compound is presented in Table 1. The data includes IC50 values against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)0.28Cell cycle arrest at G2/M phase
HepG2 (Liver)9.6Induction of apoptosis
HL-60 (Leukemia)5.36Down-regulation of MMP2 and VEGFA

Case Study 1: Antitumor Activity

In a study evaluating the antitumor activity of related compounds, it was found that the introduction of a piperazine ring significantly enhanced the antiproliferative effects against MCF-7 cells. The most potent derivative exhibited an IC50 value of 0.28 µg/mL, indicating strong growth inhibition .

Case Study 2: Mechanistic Insights

Another investigation into similar thiazole-based compounds revealed that they could down-regulate key signaling pathways involved in tumor growth. Specifically, the expression levels of matrix metalloproteinase (MMP) and vascular endothelial growth factor A (VEGFA) were significantly reduced in treated cells compared to controls .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of the thiazole and triazole moieties may enhance the compound's ability to induce apoptosis or inhibit cell proliferation through interactions with specific cellular targets .
  • Antidepressant Potential : Given the structural similarities to known antidepressants, this compound is being studied for its effects on serotonin and dopamine receptors. Preliminary studies suggest it may modulate neurotransmitter levels, potentially offering therapeutic benefits in mood disorders .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains. The thiazole and triazole cores are known for their ability to disrupt microbial cell function, making this compound a candidate for further investigation in antibiotic development .

Biological Research

  • Mechanisms of Action : The compound's mechanism involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction may lead to various biological effects depending on the target and the biological system studied.

Industrial Applications

  • Synthesis of New Materials : The unique chemical structure allows for potential applications in the development of new materials or as precursors in the synthesis of other complex molecules. This can be particularly useful in pharmaceutical manufacturing and materials science.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of triazole compounds were tested against various cancer cell lines. The results indicated that certain modifications to the thiazole and triazole frameworks significantly enhanced cytotoxicity against HT29 colon cancer cells. The study concluded that further exploration into similar compounds could yield promising anticancer agents .

Case Study 2: Antidepressant Effects

A research article highlighted the potential antidepressant effects of triazole derivatives through their interaction with serotonin receptors. In vivo studies showed that specific modifications led to increased efficacy in mood regulation compared to traditional antidepressants. The findings suggest that compounds like 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol could represent a new class of antidepressants with fewer side effects .

Case Study 3: Antimicrobial Activity

Research conducted on various thiazole and triazole derivatives demonstrated significant antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The study emphasized the need for further investigations into structure-activity relationships to optimize these compounds for clinical use .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by four key moieties:

Functional Group Reactions Examples
Piperazine Ring Alkylation, acylation, Suzuki couplingForms derivatives with altered receptor-binding profiles (e.g., dopamine D₂/D₃).
Thiazolo-Triazole Core Electrophilic aromatic substitution (halogenation, nitration) Bromination at C5 yields bioactive analogs with enhanced solubility.
Hydroxyl Group (-OH) Esterification, glycosylationAcetylation improves metabolic stability in pharmacokinetic studies.
Fluorinated Aryl Groups SNAr reactions, Ullmann couplingSubstitution with electron-withdrawing groups modulates electronic effects.

Reaction Optimization Data

Critical parameters influencing reaction efficiency:

Parameter Optimal Range Impact on Yield
Temperature 80–120°C (reflux) Higher temperatures accelerate cyclization but risk decomposition.
Solvent DMF > DMSO > AcetonitrilePolar aprotic solvents enhance nucleophilicity of piperazine.
Catalyst FeSO₄ (for oxidation), Pd(PPh₃)₄ (for coupling)Catalytic systems critical for cross-coupling yields (70–85%).
Reaction Time 6–24 hours Prolonged durations improve crystallinity but may reduce purity.

Side Reactions and Byproducts

Common undesired pathways include:

  • Dimerization : Occurs under high-concentration conditions due to radical recombination .

  • Hydrolysis : Labile ester or amide bonds in acidic/basic media.

  • Oxidative Degradation : Hydroxyl group overoxidation to carboxylic acids .

Mitigation Strategies :

  • Use of radical scavengers (e.g., BHT) suppresses dimerization .

  • Low-temperature (-20°C) storage stabilizes the hydroxyl group.

Analytical Characterization

Reaction outcomes are validated using:

  • NMR Spectroscopy : Confirms regioselectivity in substitution reactions (e.g., ¹⁹F NMR for fluorophenyl groups).

  • HPLC-MS : Monitors purity (>95%) and identifies byproducts .

  • X-ray Crystallography : Resolves stereochemistry at the methyl-thiazolo junction .

Stability and Storage

  • Thermal Stability : Decomposes above 200°C (TGA data).

  • Light Sensitivity : Degrades under UV exposure; store in amber vials.

  • Solubility : 10 mg/mL in DMSO; <1 mg/mL in H₂O.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous derivatives. These comparisons focus on substituent effects, synthetic strategies, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Key Structural Features Physicochemical/Biological Insights Reference
5-((3-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Ethyl substituents at thiazole and piperazine positions Reduced steric hindrance compared to methyl groups; ethyl-piperazine may alter pharmacokinetics (e.g., longer half-life) due to increased lipophilicity .
5-((4-(3-chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Ethoxy-methoxyphenyl instead of difluorophenyl Methoxy/ethoxy groups enhance hydrogen bonding but reduce metabolic stability compared to halogenated aryl groups .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Fluorophenyl-triazole-pyrazole-thiazole hybrid High planarity except for one fluorophenyl group; crystallizes in triclinic symmetry. Fluorine atoms increase membrane permeability but may reduce solubility .

Pharmacological and Molecular Docking Insights

  • The target compound’s difluorophenyl group may enhance binding to similar fungal enzyme pockets .
  • Acetylcholinesterase inhibition : ’s QSAR models suggest that planar thiazolo-triazole cores with electron-withdrawing groups (e.g., Cl, F) improve inhibitory activity. The 3,4-difluorophenyl group aligns with this trend .

Key Research Findings and Data Tables

Table 1: Substituent Impact on Bioactivity

Substituent Position Group Effect on Activity
Thiazole C-2 Methyl (target) vs. Ethyl (analogue) Methyl improves metabolic stability; ethyl enhances lipophilicity .
Piperazine N-4 3-Chlorophenyl (target) vs. 4-Ethyl (analogue) Chlorophenyl increases receptor affinity; ethyl-piperazine may prolong half-life .
Aryl Group 3,4-Difluorophenyl (target) vs. 4-Methoxyphenyl (analogue) Fluorine enhances electronegativity and membrane penetration; methoxy improves solubility but reduces stability .

Table 2: Crystallographic Data (Selected Analogues)

Compound Crystal System Space Group Planarity Reference
Target Compound Not reported Likely planar (thiazolo-triazole core)
Compound Triclinic P 1 Mostly planar except one fluorophenyl group
Compound Not reported Planar pyrazole-triazole-thiadiazole core

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how are intermediates characterized?

Answer:
The synthesis of this polyheterocyclic compound requires multi-step protocols. Key steps include:

  • Condensation reactions : Use diethyl oxalate and aryl ketones (e.g., 3,4-difluorophenyl derivatives) under basic conditions (e.g., NaH in toluene) to form pyrazole intermediates, as demonstrated in analogous triazole-thiadiazole syntheses .
  • Heterocyclization : Hydrazine hydrate can cyclize carboxylate esters into pyrazole or triazole cores . Phosphorus oxychloride is effective for activating carboxylic acids during thiadiazole formation .
  • Purification : Recrystallization (e.g., aqueous acetic acid) and HPLC are critical for isolating intermediates and final products .
    Intermediates are characterized via 1H/13C NMR (for substituent positioning), IR (to confirm functional groups like -OH or -SH), and elemental analysis (for purity ≥95%) .

Basic: Which spectroscopic and chromatographic techniques validate the compound’s structural integrity?

Answer:

  • 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
  • IR : Confirms key bonds (e.g., C=O at ~1700 cm⁻¹, C-S in thiazole at ~650 cm⁻¹) .
  • HPLC : Ensures >98% purity using reverse-phase C18 columns (acetonitrile/water gradient) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm) .

Advanced: How can heuristic algorithms optimize reaction yields for challenging synthetic steps?

Answer:
Bayesian optimization is superior to traditional trial-and-error for yield improvement:

  • Define variables (e.g., temperature, solvent ratio, catalyst loading).
  • Use a Gaussian process model to predict optimal conditions with minimal experiments .
  • Apply this to steps like piperazine coupling or thiazolo-triazole cyclization, where small parameter changes significantly impact yields (e.g., from 45% to >75% in analogous syntheses) .

Advanced: How to resolve discrepancies between computational docking predictions and in vitro bioactivity data?

Answer:

  • Re-dock with refined parameters : Adjust protonation states (e.g., piperazine’s pKa) and solvation models (e.g., implicit vs. explicit water) in software like AutoDock Vina .
  • Validate target engagement : Use SPR (surface plasmon resonance) to measure binding affinity directly, bypassing enzymatic assays .
  • Consider off-target effects : Screen against related enzymes (e.g., cytochrome P450 isoforms) to identify confounding interactions .

Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives?

Answer:

  • Systematic substitution : Modify the 3-chlorophenyl (piperazine) or 3,4-difluorophenyl groups; synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents .
  • Pharmacokinetic profiling : Assess LogP (via shake-flask method) and metabolic stability (using liver microsomes) to correlate substituents with bioavailability .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models to map steric/electrostatic requirements for activity .

Basic: What in vitro models are suitable for initial biological evaluation?

Answer:

  • Antifungal assays : Test against Candida albicans via microdilution (MIC determination), referencing docking studies with 14-α-demethylase (PDB: 3LD6) .
  • Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells to establish selectivity indices .

Advanced: How to design a stability study under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C; monitor via HPLC at 0, 6, 24, 48h .
  • Light/oxidative stress : Expose to UV (254 nm) or H₂O₂ (1 mM) to assess photostability and ROS susceptibility .

Basic: What purification techniques ensure high-purity final products?

Answer:

  • Recrystallization : Use solvent pairs (e.g., DMF/EtOH) to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) .
  • Prep-HPLC : Utilize C18 columns with 0.1% TFA in mobile phase for ionizable compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.